Tribehenin
Description
Hybrid Compounds Incorporating Tribehenin Moieties
The concept of "hybrid compounds" generally refers to molecules that combine two or more distinct pharmacophores or active moieties into a single chemical entity, often aiming for enhanced or synergistic biological activities mdpi.commdpi.comhueuni.edu.vnresearchgate.net. While general research on hybrid compounds is extensive, specific detailed findings on covalently bonded hybrid compounds that explicitly incorporate this compound as a core moiety for novel chemical entities are not widely documented in the provided search results.
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(docosanoyloxy)propyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUODUULYCPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H134O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171900 | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1059.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18641-57-1 | |
| Record name | Glyceryl tribehenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl tridocosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBEHENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Purity and Characterization of Synthetic Tribehenin
The purity of synthetic Tribehenin is crucial for its intended applications. Commercial grades of this compound are often available with purities exceeding 90.0% tcichemicals.comfishersci.ca, and some suppliers offer purities of 95% or higher alfa-chemistry.com.
Characterization of synthetic this compound involves a range of spectroscopic and chromatographic techniques to confirm its structure, molecular weight, and purity:
Fourier-transform infrared (FTIR) spectroscopy and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are utilized to identify characteristic functional groups and confirm the presence of ester linkages and long aliphatic chains within the this compound molecule nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical tools for the separation, identification, and quantification of this compound and any potential impurities researchgate.netscbt.com. These methods can confirm the molecular weight (approximately 1059.8 g/mol ) and fragmentation patterns consistent with the this compound structure nih.govtcichemicals.commdpi.com.
Melting Point Analysis: The melting point of this compound is a key physical characteristic used for characterization. Reported melting points vary slightly, with values around 82.5 °C nih.gov and a range of 57-62 °C also being cited alfa-chemistry.comsoapandmore.ca. This property is important for its application in formulations, as it influences its behavior during processing and in the final product.
The molecular formula of this compound is C₆₉H₁₃₄O₆ atamanchemicals.comnih.govalfa-chemistry.comtcichemicals.commdpi.com, and its IUPAC name can be 2,3-di(docosanoyloxy)propyl docosanoate or propane-1,2,3-triyl tridocosanoate atamanchemicals.comnih.govalfa-chemistry.comfishersci.ca.
Industrial Scale Synthesis and Optimization of Tribehenin Production
Role of this compound in Advanced Formulation Design
This compound plays a crucial role in advanced formulation design due to its multifunctional properties, acting as an emollient, thickening agent, and a component in sophisticated drug delivery systems specialchem.comguidechem.com. Its high molecular weight and long carbon chain glyceryl ester structure contribute to its excellent film-forming and thickening abilities, particularly in oil-based systems guidechem.com.
This compound contributes to the heat stability of emulsions, acting as an emulsifier and viscosity-increasing agent specialchem.com. While specific detailed mechanisms of emulsion stabilization solely by this compound are not extensively elaborated in the provided search results, its presence as a triglyceride and its physical properties suggest its involvement in forming stable interfacial films. Triglycerides, in general, can influence the crystallization behavior of lipid systems, which is critical for emulsion stability researchgate.netmdpi.com. The stability of emulsions is significantly affected by the structure of emulsifiers and their ability to adsorb at the oil-water interface, reducing interfacial tension and forming a protective film around dispersed droplets carijournals.org. In the context of solid lipid nanoparticles (SLNs), which can stabilize emulsions, the type of solid lipid and surfactant used during SLN fabrication plays a pivotal role in long-term stabilization bham.ac.uk. Some forms of this compound, such as those containing 15% monoglycerides, can possess surfactant properties, contributing to their ability to stabilize nanoparticles researchgate.net.
This compound is recognized as an effective rheological modifier, influencing the viscosity and texture of formulations specialchem.comguidechem.com. It functions as a thickening or gelling agent for various oils and can improve the pliability of formulations specialchem.com. Research indicates that increasing the concentration of this compound can enhance the pseudoplasticity and thixotropy of oil gel systems, strengthening their internal gel network structure guidechem.com. This property is particularly beneficial in makeup formulations, such as lip products, where it improves spreadability and enhances glossiness without compromising application smoothness guidechem.com. This compound also improves the heat stability of emulsions and acts as a compacting agent for pressed powders specialchem.com.
The rheological properties imparted by modifiers like this compound are critical for a product's performance during manufacturing, application, and storage, influencing aspects such as spreadability and sensory attributes polimi.itcymbiotics.co.
Table 1: Influence of this compound Concentration on Oil Gel Rheology
| This compound Concentration | Pseudoplasticity | Thixotropy | Internal Gel Network Structure |
| Increasing | Enhanced | Enhanced | Strengthened |
This compound is a commonly used lipid matrix component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) researchgate.netijpsr.comszabo-scandic.com. SLNs and NLCs are advanced colloidal carrier systems that utilize solid lipids to encapsulate active ingredients, offering advantages such as controlled drug release and protection against degradation ajprd.comsciepub.comtsijournals.comamericanpharmaceuticalreview.com.
SLNs, introduced in the early 1990s, are sub-micron colloidal carriers (50-1000 nm) composed of physiologically tolerated lipids that are solid at room temperature tsijournals.com. They combine benefits of emulsions, liposomes, and polymeric nanoparticles ajprd.comtsijournals.com. This compound, as a solid lipid, contributes to the solid matrix of these nanoparticles researchgate.netijpsr.com.
NLCs represent a second generation of lipid nanoparticles, developed to overcome some limitations of SLNs, such as drug expulsion during storage due to lipid crystallization ajprd.comnih.govijpsjournal.com. NLCs incorporate both solid and liquid lipids, leading to a less ordered solid lipid matrix, which enhances drug loading capacity and reduces drug expulsion ajprd.comnih.gov. This compound can be used as a solid lipid component in NLC formulations nih.govdovepress.com. For instance, in some formulations for Parkinson's treatment, SLNs were prepared using a combination of lipids including tricaprin, monostearin, tristearin, and this compound, with Poloxamer 188 as a surfactant, demonstrating long-term stability and prolonged drug release americanpharmaceuticalreview.com.
Table 2: Comparison of SLNs and NLCs
| Feature | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Composition | Solid lipids only | Blend of solid and liquid lipids |
| Matrix Structure | Highly ordered crystalline structure | Less ordered, more amorphous structure (due to liquid lipid inclusion) |
| Drug Loading Capacity | Limited by drug solubility in lipid melt, potential for drug expulsion ajprd.comnih.gov | Higher due to less ordered matrix, reduced drug expulsion during storage ajprd.comnih.gov |
| Stability | Can exhibit drug expulsion on long-term storage ajprd.com | Improved stability and controlled release potential nih.gov |
| Generation | First generation lipid nanoparticles nih.gov | Second generation lipid nanoparticles ajprd.comnih.gov |
| Example Lipid (Solid) | This compound, Tripalmitin, Compritol researchgate.netijpsr.comnih.gov | This compound (as solid component), Medium Chain Triglycerides (MCT) oil (as liquid component) nih.govnih.govdovepress.com |
Rheological Modification by this compound in Formulations
Interfacial Phenomena and Surface Chemistry of this compound
The interfacial behavior and surface chemistry of this compound are crucial for its functionality in various formulations, particularly in stabilizing dispersed systems. Surface chemistry, in general, involves the interactions between molecules and solid surfaces, playing a vital role in areas like catalysis, corrosion, and lubrication wellesley.edunih.govjocpr.comrsc.org.
This compound, due to its long carbon chain glyceryl ester structure, has excellent film-forming properties guidechem.com. When present at interfaces, molecules can adsorb and form films, which is a fundamental aspect of stabilizing emulsions and other colloidal systems nih.govnih.gov. The formation of an electrical double layer at the lipid-water interface, often involving ionic surfactants, contributes to electrostatic repulsion and stability rjptonline.org. While direct detailed studies on this compound's adsorption and film formation mechanisms were not extensively found, its role as an emulsifier and its use in SLNs and NLCs imply its ability to interact at interfaces and contribute to film formation, thereby influencing the stability of the dispersed phase bham.ac.uk. The surface pressure-area isotherms of lipids like this compound can be used to investigate their behavior at interfaces, including the formation of monolayers researchgate.net.
This compound's effectiveness in formulations is often enhanced through its interactions with surfactants and co-emulsifiers. Surfactants are critical for stabilizing solid lipid nanoparticles, and their concentration and properties, such as hydrophile-lipophile balance (HLB), influence the stability of the resulting dispersions bham.ac.ukrjptonline.org. For instance, in SLN formulations, the use of surfactants like sodium cholate (B1235396) or Poloxamer 188 is necessary for acceptable nanoparticle formation rjptonline.org.
Surfactant mixtures can often reduce interfacial tension more effectively than single surfactants, particularly if the co-surfactant head group is significantly smaller, leading to increased surfactant concentration at the interface rjptonline.org. This minimization of repulsion forces among closely packed surfactant molecules contributes to enhanced stability rjptonline.org. This compound itself can be a component in complex mixtures, such as this compound PEG-20 Esters, which function as emollients, surfactants, and emulsifiers, indicating its compatibility and synergistic effects with other surface-active agents paulaschoice.pl. The interaction between lipids and surfactants is crucial for achieving desired particle sizes and stability in lipid nanoparticle systems rjptonline.org.
Biological Interactions and Biocompatibility of Tribehenin
In Vivo Assessments of Tribehenin Biocompatibility
Immunological Responses to this compound
This compound is generally considered to exhibit a low potential for eliciting immunological responses, contributing to its favorable biocompatibility profile in various formulations. Safety assessments for cosmetic ingredients, which include this compound, have indicated that it is a non-irritant in in vitro chorioallantoic membrane vascular assays for ocular irritation potential rqbchemical.com. Furthermore, studies involving human repeated insult patch tests with formulations containing this compound (e.g., 6% or 20%) have not reported significant sensitization reactions, suggesting a low risk of dermal immunological responses rqbchemical.com. While "Allergies & Immunotoxicity" have been listed as general concerns in some databases, specific detailed research findings directly attributing significant adverse immunological reactions to this compound itself are not widely documented in the context of its common applications fishersci.ca. Its inclusion in various formulations, including those for sensitive areas, often relies on its perceived inertness and minimal interaction with the immune system rqbchemical.comfishersci.canih.gov.
This compound as a Component in Advanced Drug Delivery Systems
This compound plays a significant role as a component in advanced drug delivery systems, primarily due to its properties as a lipid-based excipient. It is widely utilized as a carrier in pharmaceutical applications, where it contributes to improving the solubility and bioavailability of active pharmaceutical ingredients (APIs) nih.govfishersci.se. Its solid nature at body temperature makes it particularly suitable for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are increasingly explored for controlled and targeted drug delivery dsmz.denih.govlipidmaps.org.
Encapsulation Efficiency and Release Kinetics of Active Pharmaceutical Ingredients with this compound
This compound's crystalline structure and high melting point make it an effective lipid matrix for encapsulating active pharmaceutical ingredients, influencing both encapsulation efficiency (EE) and drug release kinetics. Encapsulation efficiency, defined as the percentage of the drug successfully associated with the nanoparticle carrier, is a critical parameter for the efficacy of drug delivery systems fishersci.ca.
Studies have demonstrated high encapsulation efficiencies when this compound is incorporated into lipid-based nanocarriers. For instance, nanostructured lipid carriers (NLCs) formulated with a blend of this compound and trierucin, alongside hydrogenated soy phosphatidylcholine and oleic acid or behenic acid, achieved entrapment efficiencies for ursolic acid ranging from 78.4% to 99.9% wikipedia.org. The specific composition of the lipid matrix, including the ratio of saturated to unsaturated lipids, can significantly influence the encapsulation efficiency and subsequent release patterns of the encapsulated compounds nih.gov.
The release kinetics of APIs from this compound-based carriers are often characterized by a sustained and controlled profile. This controlled release is advantageous for maintaining therapeutic concentrations over extended periods and reducing dosing frequency. The release profile is influenced by several factors, including the particle composition, the type and ratio of stabilizing agents employed, differences in dissolution kinetics, the partition coefficient of the drug, and the electrostatic behavior of the active molecules thegoodscentscompany.com. For example, in formulations like quatsomes (which are also nanovesicles for drug delivery), a sustained and regulated drug release over hundreds of hours has been observed, demonstrating the potential for prolonged drug action uni.lu.
Table 1: Encapsulation Efficiency in this compound-Based NLCs
| Active Pharmaceutical Ingredient (API) | Lipid Matrix Composition | Encapsulation Efficiency (%) | Source |
| Ursolic Acid | This compound/Trierucin:HSPC:Oleic Acid/Behenic Acid | 78.4 - 99.9 | wikipedia.org |
Bioavailability Enhancement through this compound-Based Carriers
By encapsulating drugs within this compound-containing lipid matrices, these nanocarriers can significantly improve drug solubility, increase the surface area available for dissolution, and facilitate drug absorption across biological membranes lipidmaps.orgthegoodscentscompany.com. This leads to an enhanced therapeutic profile and potentially lower required doses lipidmaps.orgthegoodscentscompany.com. For example, a specific compound (BBB4) that was completely water-insoluble in its pristine form demonstrated a 105-fold increase in water-solubility when formulated into nanostructured lipid nanoparticles (BBB4-G4K NPs), which can incorporate lipids like this compound thegoodscentscompany.com. This dramatic improvement in solubility directly translates to enhanced bioavailability and feasibility for clinical application thegoodscentscompany.com.
The mechanism of bioavailability enhancement often involves the reduction of particle size to the nanoscale, which increases the surface area and improves dissolution rates. Additionally, lipid-based carriers can bypass certain metabolic pathways or enhance lymphatic transport, further contributing to improved systemic exposure of the drug lipidmaps.org.
Targeted Delivery Strategies Utilizing this compound Formulations
This compound formulations, predominantly in the form of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer promising avenues for targeted drug delivery. Targeted delivery aims to selectively deliver therapeutic agents to specific cells, tissues, or organs, thereby maximizing efficacy at the site of action while minimizing systemic exposure and potential side effects.
As a core component of lipid-based nanoparticles, this compound contributes to the structural integrity and stability of these carriers, which are crucial for effective targeting. These nanoparticles can be engineered to achieve passive or active targeting. Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate preferentially in tissues with leaky vasculature, such as tumors wikipedia.org.
For active targeting, this compound-based lipid nanoparticles can be surface-modified with specific ligands, such as antibodies, peptides, or aptamers, that recognize and bind to receptors overexpressed on target cells nih.govwikipedia.org. This "molecular homing" allows for precise delivery of the encapsulated drug to the intended site, increasing local drug concentration and potentially improving therapeutic outcomes for diseases like cancer wikipedia.org. The use of this compound in such advanced formulations underscores its utility beyond simple excipient functions, positioning it as a foundational element in sophisticated drug delivery platforms.
Toxicology and Safety Assessment of Tribehenin from an Academic Perspective
Long-Term Exposure and Carcinogenicity Studies of this compound and Related Triglycerides
The long-term exposure and carcinogenicity of this compound are typically assessed in conjunction with other related triglycerides due to their similar chemical structures and metabolic pathways. Comprehensive safety assessments by expert panels, such as the Cosmetic Ingredient Review (CIR) Panel, have evaluated these compounds. cir-safety.orgresearchgate.netcir-safety.org
Chronic Toxicity Profiles of this compound in Animal Models
Regarding chronic toxicity, comprehensive animal studies on glyceryl triesters, including this compound, have indicated little to no acute, subchronic, or chronic oral toxicity, unless the administered levels constituted a significant percentage of the animals' caloric intake. researchgate.netcapes.gov.br
Specific observations from chronic toxicity assessments of related triglycerides include:
Subcutaneous injections of Tricaprylin in rats over a five-week period led to a granulomatous reaction characterized by the presence of oil deposits surrounded by macrophages. researchgate.netcapes.gov.br
Dermal application of Tricaprylin in rabbit skin did not result in significant irritation. researchgate.netcapes.gov.br
Ocular exposures to Tricaprylin in rabbit eyes caused, at most, mild irritation. researchgate.netcapes.gov.br
No evidence of sensitization or photosensitization was observed in a guinea pig maximization test for Tricaprylin. researchgate.netcapes.gov.br
Most genotoxicity test systems employed for these triesters yielded negative results. researchgate.netcapes.gov.br
The following table summarizes key findings from carcinogenicity and chronic toxicity studies on this compound and related triglycerides:
| Compound (or class) | Study Type / Route | Animal Model | Key Finding | Source |
| Triglycerides (general) | Vehicle in Carcinogenicity Bioassays | Experimental Animals | Do not induce tumors; suitable as inert carriers. | cir-safety.orgresearchgate.net |
| Tricaprylin | 2-year Carcinogenicity / Gavage | Rats | Dose-related increase in pancreatic acinar cell hyperplasia and adenoma; no acinar carcinomas; reduced leukemia/nephropathy. | researchgate.netcapes.gov.br |
| Trioctanoin | Subcutaneous Injection | Hamsters | No tumors produced. | researchgate.netcapes.gov.br |
| Trioctanoin | Intraperitoneal Injection | Pregnant Rats | Increased mammary tumors in offspring. | researchgate.netcapes.gov.br |
| Trioctanoin | Intraperitoneal Injection | Pregnant Hamsters/Rabbits | No tumors in offspring. | researchgate.netcapes.gov.br |
| Triolein | Subcutaneous Injection | Rats | No tumors at injection site. | researchgate.netcapes.gov.br |
| Trilaurin | Neoplasm Inhibition | - | Inhibited neoplasm formation initiated by DMBA and promoted by croton oil. | researchgate.netcapes.gov.br |
| Glyceryl Triesters (general) | Oral Toxicity (Acute, Subchronic, Chronic) | Animal Models | Little or no toxicity unless levels approached significant caloric intake. | researchgate.netcapes.gov.br |
| Tricaprylin | Subcutaneous Injection (5 weeks) | Rats | Granulomatous reaction with oil deposits. | researchgate.netcapes.gov.br |
| Tricaprylin | Dermal Application | Rabbit Skin | No significant irritation. | researchgate.netcapes.gov.br |
| Tricaprylin | Ocular Exposure | Rabbit Eyes | Mild irritation, at most. | researchgate.netcapes.gov.br |
| Tricaprylin | Sensitization Test | Guinea Pig | No evidence of sensitization or photosensitization. | researchgate.netcapes.gov.br |
| Glyceryl Triesters (general) | Genotoxicity | Various Systems | Mostly negative results. | researchgate.netcapes.gov.br |
Risk Assessment Methodologies for this compound
Risk assessment is a systematic process designed to determine the probability of adverse outcomes by analyzing potential hazards and evaluating existing vulnerabilities. This process typically encompasses three main stages: risk identification, risk analysis, and risk evaluation. cdema.org
Exposure Pathway Analysis for this compound
An exposure pathway represents the complete link between an environmental source or release of a substance and the point at which a population may come into contact with, or be exposed to, that substance. cdc.gov For an actual exposure to occur, six key components must be present: the source of the substance, the health hazard it poses, the exposure point, the exposure medium, the route of exposure, and the co-occurrence in time with a population at risk.
Given this compound's primary applications, particularly in cosmetic products, the predominant exposure pathway is dermal contact. This involves direct application to the skin, where the compound interacts with the dermal layer. In scenarios involving products like lip balms or lipsticks, incidental oral exposure through ingestion is also a potential pathway. Regulatory bodies, such as the Cosmetic Ingredient Review (CIR), play a crucial role in assessing these exposure scenarios as part of their comprehensive safety evaluations for cosmetic ingredients. cir-safety.orgewg.org
Hazard Identification and Characterization for this compound
Hazard identification is the initial step in risk assessment, involving the systematic process of finding, recognizing, and describing the potential risks associated with a substance. cdema.org This stage entails a qualitative and/or quantitative evaluation of the inherent nature of adverse health effects that may be linked to a chemical agent. fsc.go.jpresearchgate.net For this compound, this involves a thorough review of available toxicological data, including studies on acute toxicity, subchronic and chronic exposure, genotoxicity, carcinogenicity, and potential for irritation or sensitization. The safety assessments conducted by expert panels, such as the CIR, form a fundamental basis for identifying the hazards associated with this compound and other related triglycerides. cir-safety.orgresearchgate.netcir-safety.org
Hazard characterization then builds upon hazard identification by providing a qualitative and/or quantitative estimation of the likelihood and severity of these identified adverse health effects. This process integrates information from hazard identification with exposure assessment data. fsc.go.jp It may also involve identifying specific adverse effects that could impact different subpopulations, such as individuals with particular sensitivities. fsc.go.jp
Quantitative Risk Assessment Models for this compound
Quantitative Risk Assessment (QRA) models provide a framework for evaluating risks by generating numerical information about the probability and magnitude of potential losses. cdema.org These models are valuable for comparing different risk reduction alternatives and can be incorporated into cost-benefit analyses. However, QRA is data-intensive, and accurately quantifying temporal probabilities, hazard intensities, and vulnerabilities can be challenging. cdema.org
In the context of chemical compounds like this compound, QRA models aim to estimate the probability and severity of adverse health outcomes. who.int Modern risk assessment frameworks, particularly for cosmetic ingredients, are increasingly incorporating "Next Generation Risk Assessment" (NGRA) methodologies. These approaches leverage New Approach Methodologies (NAMs), which include in silico predictions (computational modeling) and in chemico/in vitro data (laboratory tests not involving live animals). altex.org The development of substance-specific thresholds, such as Derived No-Effect Levels (DNELs), in conjunction with exposure models, forms a crucial part of quantitative risk assessment for substances like this compound, especially in light of regulatory shifts away from traditional animal testing. altex.orgresearchgate.net
Environmental Fate and Ecotoxicology of Tribehenin
Environmental Degradation Pathways of Tribehenin
The environmental degradation of this compound primarily occurs through biological processes, with atmospheric photodegradation also contributing to its breakdown.
Biodegradation in Soil and Aquatic Environments
This compound is classified as biodegradable and is not considered persistent in the environment. makingcosmetics.com This characteristic is consistent with the broader category of glycerides, which are generally recognized as readily biodegradable. europa.eu Biodegradation is a natural process facilitated by microorganisms that break down organic matter into simpler substances. aropha.com
To assess the biodegradability of compounds like this compound, various standardized test methods are employed depending on the environmental compartment. For soil biodegradation, relevant standards include ISO 17556.2, ISO 11266, and ASTM D. 5988-96. tuvaustria.com In aquatic environments, aerobic biodegradation can be evaluated using tests such as ISO 14851, ISO 9408, OECD 301 C, ASTM D. 5271-92, EN 29408, ISO 14852, ISO 9439, OECD 301 B, ASTM D. 5209-92, and EN 29439. tuvaustria.com
Photodegradation and Hydrolysis of this compound
While hydrolysis is a significant metabolic pathway in biological systems, such as the enzymatic hydrolysis of glycerides into glycerol (B35011) and corresponding carboxylic acids in the small intestine, it is generally not considered a relevant environmental degradation pathway for these substances in water. europa.eu This is attributed to their ready biodegradability and estimated half-lives in water that exceed 250 days at pH 7 and 25 days at pH 8. europa.eu
In contrast, if released into the atmosphere, glycerides, including this compound, are expected to undergo rapid photodegradation. Estimated half-lives in air for these compounds range from 1.5 to 20.7 hours. europa.eu This rapid atmospheric breakdown suggests that accumulation in the air, subsequent transportation through the atmosphere, and deposition into other environmental compartments are not anticipated. europa.eu
Bioaccumulation and Biotransformation of this compound in Ecosystems
The potential for this compound to accumulate in organisms and transfer through food webs is considered low based on available data.
Uptake and Metabolism in Aquatic Organisms
This compound is reported to not bioaccumulate. makingcosmetics.com This aligns with findings for the broader category of glycerides, which exhibit a low bioaccumulation potential in biota. europa.eu Bioaccumulation is defined as the process by which living organisms absorb substances at a rate faster than they can excrete them, leading to an increased concentration within their tissues over time. mytapscore.comolympianwatertesting.comoregonstate.edu
Trophic Transfer of this compound
Given that this compound is reported as not bioaccumulative makingcosmetics.comewg.org and that glycerides generally possess a low bioaccumulation potential europa.eu, significant trophic transfer, also known as biomagnification, through food chains is not expected. Trophic transfer is a phenomenon primarily associated with persistent contaminants, such as heavy metals or organotin compounds, which can accumulate in increasing concentrations at successively higher trophic levels within an ecosystem. mytapscore.comolympianwatertesting.comoregonstate.edunih.gov
Ecotoxicity Assessments of this compound
Ecotoxicity assessments for this compound generally indicate a low environmental hazard, although specific detailed data for aquatic and terrestrial organisms are limited.
This compound is reported to pose "no known hazard" in terms of ecotoxicity. makingcosmetics.com It is not considered a Persistent, Bioaccumulative, and Toxic (PBT) substance, nor a very Persistent, very Bioaccumulative (vPvB) substance. makingcosmetics.com Furthermore, aggregated GHS (Globally Harmonized System) information from 165 company reports indicates that this compound does not meet the criteria for GHS hazards. nih.gov
However, it is worth noting that Environment Canada has categorized this compound as an "uncertain environmental toxin." ewg.org Specific ecotoxicity data for aquatic vertebrates, aquatic invertebrates, or terrestrial organisms directly pertaining to this compound are not available in the provided sources. makingcosmetics.com For the broader group of glycerides, acute and chronic aquatic toxicity tests conducted on fish, invertebrates, algae, and microorganisms have shown no adverse effects within the range of the substances' water solubility. europa.eu
Effects on Aquatic Life (e.g., Algae, Daphnia, Fish)
Direct, specific ecotoxicity data for this compound on aquatic organisms such as algae, Daphnia, and fish are largely reported as "No data available" in various safety data sheets makingcosmetics.com. One safety data sheet indicates "No known hazard" regarding ecotoxicity for this compound makingcosmetics.com. Similarly, for aquatic vertebrates (fish) and aquatic invertebrates (crustacea, including Daphnia), specific toxicity data for this compound are consistently listed as unavailable makingcosmetics.com. The same applies to algae, where specific toxicity data for this compound are not available makingcosmetics.com.
However, for the broader category of "Glycerides, C16-22," which encompasses this compound, acute toxicity tests on fish, Daphnia, and algae, prepared as water accommodated fractions (WAFs), have shown No Observed Effect Concentrations (NOECs) greater than 100 mg/L europa.eu. This suggests a generally low aquatic toxicity for this class of substances, including this compound, when tested under these conditions europa.eu.
Impact on Terrestrial Organisms and Soil Microflora
Information regarding the direct impact of this compound on terrestrial organisms and soil microflora is also limited, with safety data sheets frequently reporting "No data available" for terrestrial toxicity makingcosmetics.com. Similarly, data on the mobility of this compound in soil are reported as unavailable makingcosmetics.combiohope.com.cnlgcstandards.com.
Environmental Monitoring and Persistence of this compound
This compound is generally considered to be biodegradable and not persistent in the environment makingcosmetics.comcrodabeauty.comindustrialchemicals.gov.au. It is also not suspected to be bioaccumulative biohope.com.cn. This indicates that once released into the environment, this compound is expected to break down relatively quickly and does not accumulate in organisms to a significant extent makingcosmetics.comindustrialchemicals.gov.au. The broader category of glycerides, which includes this compound, is described as readily biodegradable and having low bioaccumulation potential in biota europa.eu.
The following table summarizes the persistence and bioaccumulation characteristics of this compound:
| Characteristic | Assessment | Reference |
| Persistence | Biodegradable and not persistent | makingcosmetics.comcrodabeauty.comindustrialchemicals.gov.au |
| Bioaccumulation | Does not bioaccumulate | makingcosmetics.combiohope.com.cn |
Analytical Techniques for Detecting this compound in Environmental Matrices
Detecting and quantifying chemical compounds like this compound in environmental matrices (e.g., water, soil, sediment) typically involves advanced analytical techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common and effective method for the analysis of triglycerides, including high molecular weight triglycerides such as this compound europa.eu. For quantitative analysis of triglyceride mixtures, this compound can be eluted easily using chloroform-rich mixtures of acetonitrile (B52724) and chloroform (B151607) europa.eu.
Sample preparation is a crucial step in environmental analysis, often involving extraction methods to isolate the target compound from the complex environmental matrix cloudfront.netresearchgate.net. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including mass spectrometry, is also widely used for determining organic compounds in environmental samples cdc.govchalmers.se.
Modeling Environmental Concentrations and Fate of this compound
Environmental fate models (EFMs) are powerful tools used to predict the behavior and concentration of contaminants in various environmental compartments, such as air, water, and soil mdpi.comrsc.org. These models integrate quantitative and mechanistic descriptions of fate processes, including transport, transfer, and degradation, into mass balance equations mdpi.com.
Given that this compound is expected to be readily biodegradable and not persistent in the environment makingcosmetics.comcrodabeauty.comindustrialchemicals.gov.au, extensive long-term environmental fate modeling studies specifically for this compound may be less common compared to persistent organic pollutants. However, general principles of environmental fate modeling would apply, considering its low water solubility and potential for adsorption to organic matter in soil and sediment europa.eu. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict ecotoxicity and environmental fate parameters based on a chemical's structure chalmers.senies.go.jp. While no specific modeling results for this compound were found in the reviewed literature, its classification as readily biodegradable suggests that its environmental concentrations are likely to be transient and localized.
Q & A
Q. What are the established methods for synthesizing and characterizing Tribehenin (glycerol tridocosanoate) in laboratory settings?
this compound synthesis typically involves esterification of glycerol with behenic acid (docosanoic acid) under controlled catalytic conditions. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and molecular structure .
- Differential Scanning Calorimetry (DSC) : To analyze thermal properties like melting points and crystallinity .
- X-ray Diffraction (XRD) : For determining crystalline phase behavior .
- Chromatographic techniques (HPLC, GPC) : To assess purity and molecular weight distribution .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Reproducibility requires strict documentation of:
- Reagent purity : Use ≥99% purity behenic acid and anhydrous glycerol.
- Reaction conditions : Temperature (±1°C), catalyst type (e.g., sulfuric acid vs. enzymatic), and reaction time .
- Post-synthesis purification : Standardize solvent extraction, recrystallization, or column chromatography steps .
Q. What analytical techniques are critical for verifying this compound’s physicochemical stability in formulation studies?
Stability studies should employ:
- Accelerated aging tests : Under varying humidity/temperature to monitor degradation.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect oxidation or hydrolysis by tracking carbonyl (C=O) peak shifts .
- Mass spectrometry (MS) : For identifying degradation byproducts .
Advanced Research Questions
Q. How can experimental design address contradictions in reported melting points of this compound across studies?
Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. Mitigation strategies include:
Q. What methodological frameworks are suitable for studying this compound’s role in lipid bilayer interactions?
Advanced approaches include:
- Molecular Dynamics (MD) simulations : To model this compound’s integration into lipid membranes and predict phase behavior .
- Langmuir-Blodgett trough experiments : Quantify monolayer compressibility and surface pressure-area isotherms .
- Fluorescence anisotropy : Assess membrane fluidity changes induced by this compound incorporation .
Q. How can researchers resolve discrepancies in bioavailability data for this compound-based drug delivery systems?
Systematic analysis should focus on:
- In vitro-in vivo correlation (IVIVC) : Compare dissolution rates (using USP apparatus) with pharmacokinetic profiles .
- Multivariate regression : Identify formulation variables (e.g., surfactant type, particle size) impacting bioavailability .
- Critical review of experimental models : Assess limitations of cell lines or animal models used in prior studies .
Q. What strategies optimize this compound’s crystallinity for controlled-release applications?
Crystallinity modulation methods include:
- Solvent-antisolvent techniques : Varying solvent polarity to control nucleation rates.
- Additive screening : Incorporate crystallization inhibitors (e.g., polymers like PVP) to alter crystal growth .
- Thermal gradient annealing : Post-synthesis heating/cooling cycles to refine crystal lattice uniformity .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting data on this compound’s enzymatic hydrolysis rates?
- Kinetic modeling : Fit data to Michaelis-Menten or Hill equations to compare enzyme-substrate affinity (Km) across studies .
- Error source identification : Evaluate pH, temperature, and enzyme source (e.g., microbial vs. mammalian lipases) .
- Collaborative validation : Replicate experiments across independent labs using standardized protocols .
Q. What statistical models are appropriate for multivariate analysis of this compound’s surfactant properties?
- Principal Component Analysis (PCA) : Reduce variables like HLB value, critical micelle concentration (CMC), and interfacial tension .
- Response Surface Methodology (RSM) : Optimize formulation parameters (e.g., pH, ionic strength) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving this compound-derived formulations?
- Material sourcing : Disclose supplier details and certificate of analysis (CoA) for traceability .
- Data transparency : Share raw DSC, XRD, and chromatographic data in supplementary materials .
- Peer review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
